- Assembly of Primary (Hetero)Arylamines via CuI/Oxalic Diamide-Catalyzed Coupling of Aryl Chlorides and AmmoniaOrganic Letters, 2015, 17(23), 5934-5937,
Cas no 957476-07-2 (N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide)

957476-07-2 structure
Nome del prodotto:N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide
Numero CAS:957476-07-2
MF:C20H24N2O8
MW:420.413166046143
MDL:MFCD30491289
CID:4661928
PubChem ID:126500457
N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- N1,N2-bis(2,4,6-trimethoxyphenyl)oxalamide
- N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide
- BTMPO
- N,N'-bis(2,4,6-trimethoxyphenyl)oxamide
- N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide
- N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide (ACI)
- N,N′-Bis(2,4,6-trimethoxyphenyl)oxalamide
- 957476-07-2
- N,N'-bis(2,4,6-trimethoxyphenyl)ethanediamide
- SY078567
- AT10822
- CS-0128765
- N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide (BTMPO)
- SCHEMBL18415560
- AKOS037652138
- MFCD30491289
- EN300-22125240
-
- MDL: MFCD30491289
- Inchi: 1S/C20H24N2O8/c1-25-11-7-13(27-3)17(14(8-11)28-4)21-19(23)20(24)22-18-15(29-5)9-12(26-2)10-16(18)30-6/h7-10H,1-6H3,(H,21,23)(H,22,24)
- Chiave InChI: NGVJMONAWAGMOA-UHFFFAOYSA-N
- Sorrisi: O(C)C1C=C(C=C(C=1NC(C(NC1C(=CC(=CC=1OC)OC)OC)=O)=O)OC)OC
Proprietà calcolate
- Massa esatta: 420.15326573 g/mol
- Massa monoisotopica: 420.15326573 g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 30
- Conta legami ruotabili: 8
- Complessità: 487
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.2
- Superficie polare topologica: 114
- Peso molecolare: 420.4
N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1211807-5g |
N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide |
957476-07-2 | 95% | 5g |
$400 | 2024-07-23 | |
Enamine | EN300-22125240-10.0g |
N,N'-bis(2,4,6-trimethoxyphenyl)ethanediamide |
957476-07-2 | 95% | 10g |
$5837.0 | 2023-05-31 | |
Ambeed | A1246501-250mg |
N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide |
957476-07-2 | 97% HPLC | 250mg |
$31.0 | 2025-02-19 | |
eNovation Chemicals LLC | D623315-5g |
Ethanediamide,N1,N2-bis(2,4,6-trimethoxyphenyl) |
957476-07-2 | 98% | 5g |
$465 | 2024-08-03 | |
Enamine | EN300-22125240-5g |
N,N'-bis(2,4,6-trimethoxyphenyl)ethanediamide |
957476-07-2 | 95% | 5g |
$3935.0 | 2023-09-16 | |
Aaron | AR01FPR0-1g |
N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide |
957476-07-2 | 98% | 1g |
$52.00 | 2025-02-10 | |
1PlusChem | 1P01FPIO-100mg |
N,N'-BIS(2,4,6-TRIMETHOXYPHENYL)OXALAMIDE |
957476-07-2 | 97% HPLC | 100mg |
$20.00 | 2024-04-19 | |
1PlusChem | 1P01FPIO-5g |
N,N'-BIS(2,4,6-TRIMETHOXYPHENYL)OXALAMIDE |
957476-07-2 | 97% HPLC | 5g |
$332.00 | 2023-12-15 | |
Aaron | AR01FPR0-25g |
N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide |
957476-07-2 | 98% | 25g |
$808.00 | 2025-02-10 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT2603-5g |
N,N'-bis(2,4,6-trimethoxyphenyl)oxamide |
957476-07-2 | 97% | 5g |
¥2830.0 | 2024-04-15 |
N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 0 °C; 2 h, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 0 °C; 2 h, rt
Riferimento
- CuI/Oxalamide Catalyzed Couplings of (Hetero)aryl Chlorides and Phenols for Diaryl Ether FormationAngewandte Chemie, 2016, 55(21), 6211-6215,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 0 °C; 2 h, rt
Riferimento
- Co-catalytic borinate enables air-tolerant copper/oxalamide catalysis for cost-effective hydroxylation of aryl bromidesTetrahedron Letters, 2023, 123,,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; cooled; 2 h, rt
Riferimento
- Discovery of N-(Naphthalen-1-yl)-N'-alkyl Oxalamide Ligands Enables Cu-Catalyzed Aryl Amination with High TurnoversOrganic Letters, 2017, 19(11), 2809-2812,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 2 h, rt
Riferimento
- Preparation method of benzimidazole compound in disinfectant and pesticide, China, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 17 h, rt
Riferimento
- Reagent Design and Ligand Evolution for the Development of a Mild Copper-Catalyzed Hydroxylation ReactionOrganic Letters, 2017, 19(11), 3033-3036,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 0 °C; 2 h, rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
Riferimento
- CuI/Oxalic Diamide Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and AminesJournal of the American Chemical Society, 2015, 137(37), 11942-11945,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 0 °C; 2 h, rt
Riferimento
- Copper-Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and AmidesOrganic Letters, 2017, 19(18), 4864-4867,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 0 °C; 2 h, rt
Riferimento
- Decarboxylative C(sp3)-N cross-coupling via synergetic photoredox and copper catalysisNature Catalysis, 2018, 1(2), 120-126,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 2 h, rt
Riferimento
- Preparation of oxalic acid monoamide ligand compounds for catalysis of coupling reactions, World Intellectual Property Organization, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Diethyl ether ; 0 °C; overnight, rt
Riferimento
- Cyclometalated and Alkoxyphenyl-Substituted Palladium Imidazolin-2-ylidene Complexes. Synthetic, Structural, and Catalytic StudiesOrganometallics, 2007, 26(23), 5627-5635,
N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide Raw materials
N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide Preparation Products
N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide Letteratura correlata
-
Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
957476-07-2 (N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide) Prodotti correlati
- 1782375-13-6(2-cyclopentylimidazo1,2-apyridine-7-carboxylic acid)
- 1272-44-2(Benzoylferrocene)
- 2306277-41-6(1,2,2-trimethylpiperidin-4-amine;dihydrochloride)
- 1154341-92-0(N-(cyclopropylmethyl)-1,3-dioxaindan-5-amine)
- 1555995-27-1(1-(cyclohex-3-en-1-yl)-2-(methylamino)ethan-1-one)
- 1289114-09-5(5-Iodo-6-methoxypicolinaldehyde)
- 900640-85-9(2-(3-Bromophenyl)-4-(chloromethyl)-1,3-thiazole)
- 1355582-94-3(N-[cyano(thiophen-3-yl)methyl]-2-[2-(thiophen-2-yl)-1,3-oxazol-4-yl]acetamide)
- 1788541-98-9(2-(thiophen-3-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide)
- 2229627-24-9(tert-butyl 4-(2-cyano-1-hydroxyethyl)-3-methylpiperidine-1-carboxylate)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:957476-07-2)N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide

Purezza:99%
Quantità:5g
Prezzo ($):274.0
atkchemica
(CAS:957476-07-2)N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide

Purezza:95%+
Quantità:1g/5g/10g/100g
Prezzo ($):Inchiesta